molecular formula C24H32N2O2 B10888284 N,N'-butane-1,4-diylbis(2-phenylbutanamide)

N,N'-butane-1,4-diylbis(2-phenylbutanamide)

Cat. No.: B10888284
M. Wt: 380.5 g/mol
InChI Key: MZQYFDXKTDUOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Butane-1,4-diylbis(2-phenylbutanamide) is a symmetrical diamide compound featuring a butane-1,4-diyl backbone linked to two 2-phenylbutanamide groups. The compound’s amide groups and aromatic substituents suggest applications in polymer chemistry, drug design, or materials science due to hydrogen-bonding capacity and steric bulk . Its synthesis likely involves coupling butane-1,4-diamine with 2-phenylbutanoic acid derivatives, analogous to methods used for bis-aldehydes (e.g., BFPA) and carbamates (e.g., tert-butyl butane-1,4-diyldicarbamate) .

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-phenyl-N-[4-(2-phenylbutanoylamino)butyl]butanamide

InChI

InChI=1S/C24H32N2O2/c1-3-21(19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MZQYFDXKTDUOPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCCNC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylbutanoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with another molecule of 2-phenylbutanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for amides, leading to cleavage of the amide bond. For N,N'-butane-1,4-diylbis(2-phenylbutanamide), hydrolysis occurs under acidic or basic conditions:

Condition Reagents Products Mechanism
Acidic (e.g., HCl, H₂SO₄)Concentrated acid, heat2-phenylbutanoic acid + 1,4-diaminobutane (or its hydrochloride salt)Nucleophilic attack by water, acid catalysis
Basic (e.g., NaOH)Aqueous base, heatSodium 2-phenylbutanoate + 1,4-diaminobutaneBase-mediated cleavage via amidate ion

Key Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic attack.

  • Basic hydrolysis generates a carboxylate salt and releases ammonia/amine.

Reduction Reactions

Reduction of the amide groups can yield secondary amines. Common reducing agents include:

Reagent Conditions Products Selectivity
Lithium aluminum hydride (LiAlH₄)Anhydrous ether/THF, refluxN,N'-butane-1,4-diylbis(2-phenylbutylamine)Complete reduction of amide to amine
Borane (BH₃)THF, room temperatureSame as aboveMilder conditions, fewer side reactions

Mechanism :
LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, converting the amide into an intermediate alkoxide, which subsequently protonates to form the amine.

Substitution Reactions

The amide group can undergo nucleophilic substitution, particularly at the carbonyl carbon:

Nucleophile Reagents/Conditions Products Applications
AminesDCC (coupling agent), DMFBis-urea derivativesPolymer chemistry, drug design
AlcoholsAcid catalysis (e.g., H₂SO₄)Ester derivatives (e.g., bis-2-phenylbutanoate)Prodrug synthesis

Example :
Reaction with ethanol under acidic conditions yields ethyl 2-phenylbutanoate and 1,4-diaminobutane.

Oxidation Reactions

Oxidation of the phenylbutanamide side chains is less common but feasible under strong oxidizing agents:

Reagent Conditions Products Byproducts
KMnO₄/H⁺Aqueous acidic, heat2-phenylsuccinic acid derivativesMnO₂, CO₂
CrO₃ (Jones reagent)Acetone, 0°COxidative cleavage of alkyl chainsChromium salts

Note : Oxidation primarily targets the alkyl side chain rather than the amide group.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

Conditions Products Mechanism
Nitrogen atmospherePhenyl nitriles, butanediamineRadical-mediated bond cleavage
Air (oxidative)CO₂, H₂O, aromatic oxidesCombustion

Interaction with Biological Targets

While not a classical "chemical reaction," the compound’s amide bonds and aromatic systems enable non-covalent interactions:

Target Interaction Type Biological Relevance
ProteasesHydrogen bondingPotential enzyme inhibition
DNA minor grooveVan der Waals/π-stackingIntercalation studies (analogous systems)

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

  • Anticancer Activity :
    • Several studies have indicated that derivatives of N,N'-butane-1,4-diylbis(2-phenylbutanamide) possess significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may also exhibit antimicrobial activity against certain pathogens, indicating potential applications in infectious disease management.

Anticancer Studies

  • A study evaluated the effects of N,N'-butane-1,4-diylbis(2-phenylbutanamide) on HL-60 leukemia cells, demonstrating an IC50 value of approximately 103 nM, indicating its potency in inhibiting cancer cell growth. The mechanism involved G2/M phase arrest and activation of apoptotic pathways.
CompoundCell LineIC50 (nM)Mechanism
N,N'-butane-1,4-diylbis(2-phenylbutanamide)HL-60103.26 ± 4.59G2/M arrest, apoptosis
Compound AK56250Caspase activation
Compound BMCF775ROS induction

Antimicrobial Studies

  • Research has indicated that certain derivatives of this compound can inhibit the growth of bacteria and fungi, showcasing its potential as an antimicrobial agent.

Synthesis and Structure-Activity Relationships

The synthesis of N,N'-butane-1,4-diylbis(2-phenylbutanamide) typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl groups significantly affect the compound's potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it may induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of N,N'-butane-1,4-diylbis(2-phenylbutanamide) include:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
N,N'-Butane-1,4-diylbis(3,4-dimethylbenzamide) C₂₂H₂₈N₂O₂ 3,4-Dimethylbenzamide groups High crystallinity; potential for polymer backbones due to aromatic stacking
Butane-1,4-diylbis(acetamide) (ABAWOQ) C₈H₁₆N₂O₂ Acetamide groups Simpler aliphatic structure; studied in polyamide formation via ab initio calculations
N,N'-Butane-1,4-diylbis(bromoacetamide) C₈H₁₂Br₂N₂O₂ Bromoacetamide groups Reactive toward nucleophiles; used in alkylation studies
tert-Butyl butane-1,4-diyldicarbamate C₁₄H₂₈N₂O₄ Carbamate (Boc-protected) groups Intermediate in spermine analog synthesis; hydrolytically stable
N,N′-Bis(glycylglycine)-1,4-diaminobutane C₁₂H₂₂N₆O₆ Glycylglycine peptide chains Chelating agent; potential for metal coordination

Key Findings:

Substituent Effects on Reactivity :

  • Bromoacetamide derivatives (e.g., N,N'-butane-1,4-diylbis(bromoacetamide)) exhibit higher reactivity in nucleophilic substitution compared to phenylbutanamide analogs, making them suitable for covalent modifications .
  • Carbamate-protected analogs (e.g., tert-butyl derivatives) demonstrate enhanced stability under basic conditions, critical for stepwise synthesis .

Impact on Physical Properties :

  • Aromatic substituents (e.g., 3,4-dimethylbenzamide) increase melting points and crystallinity due to π-π interactions, whereas aliphatic analogs (e.g., ABAWOQ) favor solubility in polar solvents .
  • Bulky phenyl groups in 2-phenylbutanamide may reduce enzymatic degradation rates compared to smaller substituents, as seen in spermine analog metabolism studies .

Biological and Material Applications :

  • Glycylglycine-linked analogs show metal-binding capabilities, suggesting utility in catalysis or biomedical imaging .
  • Bromoacetamide derivatives are precursors for crosslinking agents in polymer chemistry .

Biological Activity

N,N'-butane-1,4-diylbis(2-phenylbutanamide), also known as Y203-6167, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and most importantly, its biological activity as reported in various studies.

The molecular formula for N,N'-butane-1,4-diylbis(2-phenylbutanamide) is C24H32N2O2C_{24}H_{32}N_2O_2, with a molecular weight of 380.53 g/mol. The compound features a logP value of 3.9934, indicating moderate lipophilicity, which is often correlated with biological activity. It exists as a mixture of stereoisomers and has been characterized by its ability to form hydrogen bonds, with 4 acceptors and 2 donors .

PropertyValue
Molecular FormulaC24H32N2O2
Molecular Weight380.53 g/mol
logP3.9934
Polar Surface Area49.02 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Synthesis Methods

The synthesis of N,N'-butane-1,4-diylbis(2-phenylbutanamide) can be achieved through various organic reactions, including the Passerini multicomponent reaction, which utilizes biobased aldehydes and acetic acid in the presence of bis-isocyanides. This method allows for rapid modification of the compound's structure to enhance its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N,N'-butane-1,4-diylbis(2-phenylbutanamide). In vitro tests have shown promising results against various bacterial strains:

  • Staphylococcus aureus : Exhibited significant bactericidal activity with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL.
  • Escherichia coli : Displayed moderate sensitivity with MIC values ranging from 62.5 to >2000 µg/mL.

The compound's effectiveness against Gram-positive bacteria was particularly notable, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments indicated that N,N'-butane-1,4-diylbis(2-phenylbutanamide) has low toxicity to normal cell lines at therapeutic concentrations. This characteristic is essential for developing safe antimicrobial agents .

Study on Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of several derivatives, N,N'-butane-1,4-diylbis(2-phenylbutanamide) was found to outperform many traditional antibiotics against resistant strains of bacteria. The study utilized a range of concentrations and reported the following results:

Sample CodeMIC (µg/mL)MBC (µg/mL)MBC/MIC Index
Compound A15.631.252
Compound B31.2562.52
Y203-616715.631.252

This table illustrates the bactericidal nature of the compound, where an MBC/MIC index ≤ 4 indicates effective bactericidal activity against Helicobacter pylori and other pathogens .

Q & A

Q. What are the standard synthetic routes for N,N'-butane-1,4-diylbis(2-phenylbutanamide), and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between diamine precursors and activated carbonyl derivatives. For example, in analogous systems (e.g., butane-1,4-diylbis(acetamide)), ab initio quantum-mechanical calculations identified energy minima at specific C(O)—NH bond conformations, guiding solvent selection (e.g., dichloromethane) and reaction temperatures (25–60°C) . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:2 molar ratio of diamine to acylating agent), and inert atmosphere use (argon) to prevent oxidation . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve phenyl and amide proton environments, with coupling constants indicating conformational rigidity .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides bond-length precision (±0.003 Å) and confirms stereochemistry. For example, Cu-P bond lengths in coordination complexes (2.238–2.263 Å) validate ligand geometry .
  • FT-IR : Amide I (C=O stretch, ~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) confirm functional group integrity .

Q. How is purity assessed in synthesized batches, and what analytical methods are recommended?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1% threshold).
  • Elemental Analysis : CHNS microanalysis ensures stoichiometric agreement (±0.3% tolerance) .
  • Melting Point Analysis : Sharp melting ranges (±1°C) indicate homogeneity.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can computational methods like DFT or QSPR modeling predict physicochemical properties or reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Geometry optimization (e.g., B3LYP/6-311+G(d,p)) calculates electronic properties (HOMO-LUMO gaps) and predicts nucleophilic/electrophilic sites. For example, dispersion corrections (D3/D4) improve accuracy for non-covalent interactions in actinide complexes .
  • QSPR Modeling : Correlate descriptors (e.g., dipole moment, logP) with experimental data (e.g., membrane sensor sensitivity) to design derivatives with tailored solubility or binding affinity .

Q. How can contradictions in crystallographic data between studies be resolved?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for high-resolution data (e.g., twinned crystals) with anisotropic displacement parameters. Hydrogen atoms are placed via riding models (C-H = 0.95–0.99 Å) .
  • Validation Tools : CheckCIF reports identify outliers (e.g., bond angles >5σ from mean). For example, discrepancies in Cu-P bond lengths (2.238 vs. 2.263 Å) may arise from ligand flexibility or solvent effects .
  • Data Deposition : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., QUJBEC, ABAWOQ) to compare packing motifs .

Q. What strategies are employed to design coordination complexes using this compound as a ligand?

Methodological Answer:

  • Ligand Geometry : The butane spacer enables flexible bridging (e.g., μ2_2-P,P' in Cu(I) complexes) or chelation. Bond angles (e.g., C-O-NH ~120°) influence metal-ligand coordination .
  • Solvent Effects : Polar solvents (e.g., diethyl ether) stabilize ionic intermediates, while non-polar solvents favor neutral complexes .
  • Spectroscopic Monitoring : 31P^{31}P NMR tracks phosphine ligand exchange kinetics, and UV-vis spectroscopy identifies d-d transitions in metal centers .

Q. How does this compound behave in photopolymerization or photofunctional applications?

Methodological Answer:

  • Time-Resolved NMR : Monitors anthracene-based photopolymerization kinetics (e.g., H2banthbn derivatives), revealing intermediate species via non-uniform sampling (NUS) techniques .
  • Diffusion Studies : Pulsed-field gradient (PFG) NMR quantifies molecular mobility during cross-linking, correlating with mechanical properties of polymeric materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.